molecular formula C15H21NO2 B14341729 Ethyl 6-[(E)-benzylideneamino]hexanoate CAS No. 94925-65-2

Ethyl 6-[(E)-benzylideneamino]hexanoate

Cat. No.: B14341729
CAS No.: 94925-65-2
M. Wt: 247.33 g/mol
InChI Key: VIKHWUWJMINEII-UHFFFAOYSA-N
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Description

Ethyl 6-[(E)-benzylideneamino]hexanoate is a synthetic organic compound characterized by a hexanoate ester backbone substituted with a benzylideneamino group at the 6-position. Such derivatives are often explored in materials science for their crystallographic behavior or in medicinal chemistry as bioactive scaffolds .

Properties

CAS No.

94925-65-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 6-(benzylideneamino)hexanoate

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)11-7-4-8-12-16-13-14-9-5-3-6-10-14/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3

InChI Key

VIKHWUWJMINEII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCN=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(E)-benzylideneamino]hexanoate typically involves the reaction of 6-aminohexanoic acid with benzaldehyde to form the Schiff base, which is then esterified with ethanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(E)-benzylideneamino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[(E)-benzylideneamino]hexanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 6-[(E)-benzylideneamino]hexanoate involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds with enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications Source/Reference
This compound Ester, Benzylideneamino ~277.34 (estimated) Materials, Pharmaceuticals
Ethyl hexanoate Ester 144.21 Food flavoring
Ethyl (E)-3-hexenoate Ester, Double bond 142.20 Aroma compound
NO2-Bi-5-S-E Ester, Nitro-biphenyl 373.37 Liquid crystals

Table 2: Analytical and Sensory Data

Compound Retention Time (GC) Migration Time (HS-GC-IMS) Odor Activity Value (OAV) Concentration in Natural Sources
Ethyl hexanoate Moderate Distinct due to dimers 1,693.33 (pineapple) 2,221 mg/L (liquor)
Ethyl (E)-3-hexenoate Similar to hexanoate Not reported 46.67 (pineapple) Trace amounts
Ethyl 2-methylbutanoate Shorter Not reported 1,693.33 (pineapple) Dominant in pulp

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